molecular formula C18H18ClN5O B2366845 N-benzyl-5-((4-chlorophenyl)amino)-N-ethyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1291872-33-7

N-benzyl-5-((4-chlorophenyl)amino)-N-ethyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2366845
CAS RN: 1291872-33-7
M. Wt: 355.83
InChI Key: OLONFVNWCIIMRQ-UHFFFAOYSA-N
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Description

N-benzyl-5-((4-chlorophenyl)amino)-N-ethyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound with potential applications in scientific research.

Scientific Research Applications

Synthesis and Antimicrobial Activities

One significant area of research involving this compound and its derivatives is in the synthesis of novel 1,2,4-triazole derivatives and their evaluation for antimicrobial activities. For instance, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, including compounds closely related to the specified compound, and tested them for their antimicrobial activities. Some of these compounds demonstrated good or moderate activities against test microorganisms, highlighting their potential as antimicrobial agents (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2007).

Antiviral Activities

Additionally, research on benzamide-based 5-aminopyrazoles and their derivatives, which share structural similarities with the specified compound, has revealed remarkable activities against the avian influenza virus. Hebishy et al. (2020) described the synthesis of these compounds and their testing against the H5N1 strain, with some compounds showing significant antiviral activities. This suggests the potential of these derivatives in antiviral drug development, especially against bird flu influenza (Hebishy, A., Salama, H. T., & Elgemeie, G., 2020).

Biological Activity and Drug Development

Research also extends to the synthesis of derivatives for potential use in drug development. For example, synthesis routes leading to compounds with potential anticancer activities have been explored. Butler et al. (2013) synthesized N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives and tested them on breast cancer cell lines, demonstrating the cytotoxic effects of some compounds. This highlights the broader applicability of triazole derivatives in cancer research and therapy development (Butler, W. E., Kelly, P. N., Harry, A., Tiedt, R., White, B., Devery, R., & Kenny, P. T., 2013).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-5-((4-chlorophenyl)amino)-N-ethyl-1H-1,2,3-triazole-4-carboxamide involves the reaction of benzyl azide with ethyl 4-chlorophenylacetate to form N-benzyl-4-chlorophenylacetamide. This intermediate is then reacted with ethyl propiolate to form N-benzyl-5-((4-chlorophenyl)amino)-N-ethyl-1H-1,2,3-triazole-4-carboxamide.", "Starting Materials": [ "Benzyl azide", "Ethyl 4-chlorophenylacetate", "Ethyl propiolate" ], "Reaction": [ "Step 1: Benzyl azide is reacted with ethyl 4-chlorophenylacetate in the presence of a copper catalyst to form N-benzyl-4-chlorophenylacetamide.", "Step 2: N-benzyl-4-chlorophenylacetamide is then reacted with ethyl propiolate in the presence of a base to form N-benzyl-5-((4-chlorophenyl)amino)-N-ethyl-1H-1,2,3-triazole-4-carboxamide." ] }

CAS RN

1291872-33-7

Molecular Formula

C18H18ClN5O

Molecular Weight

355.83

IUPAC Name

N-benzyl-5-(4-chloroanilino)-N-ethyl-2H-triazole-4-carboxamide

InChI

InChI=1S/C18H18ClN5O/c1-2-24(12-13-6-4-3-5-7-13)18(25)16-17(22-23-21-16)20-15-10-8-14(19)9-11-15/h3-11H,2,12H2,1H3,(H2,20,21,22,23)

InChI Key

OLONFVNWCIIMRQ-UHFFFAOYSA-N

SMILES

CCN(CC1=CC=CC=C1)C(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl

solubility

not available

Origin of Product

United States

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